N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide
Description
N-[4-(1H-Pyrazol-3-yl)phenyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring linked via a carboxamide group to a phenyl moiety substituted with a pyrazole ring.
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14(13-2-1-9-19-13)16-11-5-3-10(4-6-11)12-7-8-15-17-12/h1-9H,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSKWZZCLPJZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling of Thiophene-2-Carboxylic Acid with Pyrazole-Containing Amines
The most straightforward approach involves reacting thiophene-2-carboxylic acid derivatives with 4-(1H-pyrazol-3-yl)aniline. In Protocol A, 5-bromothiophene-2-carboxylic acid was coupled with 3-methyl-1-phenyl-1H-pyrazol-5-amine using titanium tetrachloride (TiCl₄) in pyridine, yielding only 12% of the desired amide. Low yields were attributed to steric hindrance from the N-phenyl substituent on pyrazole. Protocol B employed 4-(dimethylamino)pyridine (DMAP) and dichloromethane (DCM), but yields remained suboptimal (8%).
Table 1: Amide Synthesis via Direct Coupling
| Catalyst | Solvent | Base | Yield (%) |
|---|---|---|---|
| TiCl₄ | Pyridine | Pyridine | 12 |
| DCC/DMAP | DCM | – | 8 |
Unprotected pyrazole amines, such as 5-methyl-1H-pyrazol-3-amine , improved yields to 68% when coupled with 5-bromothiophene-2-carboxylic acid under TiCl₄/pyridine conditions. This highlights the necessity of minimizing steric bulk at the pyrazole nitrogen for efficient amidation.
Carbodiimide-Mediated Amide Coupling
Alternative methods utilize carbodiimides like N,N-dicyclohexylcarbodiimide (DCC) or N,N-diisopropylcarbodiimide (DIC) with DMAP. For example, pyrazine-2-carboxylic acid and 4-bromo-3-methylaniline reacted via DCC/DMAP in DCM, yielding N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide at 83%. Analogously, substituting pyrazine with thiophene-2-carboxylic acid could achieve comparable yields for N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide.
Suzuki–Miyaura Cross-Coupling for Biaryl Formation
Palladium-Catalyzed Coupling of Aryl Halides
The biaryl linkage between thiophene-carboxamide and pyrazole is optimally constructed via Suzuki–Miyaura cross-coupling. For instance, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide was reacted with aryl boronic acids using Pd(PPh₃)₄, K₃PO₄, and 1,4-dioxane at 90°C, yielding derivatives in 66–81%. Adapting this protocol, 4-bromophenyl-thiophene-2-carboxamide could couple with pyrazole-3-boronic acid to furnish the target compound.
Table 2: Suzuki–Miyaura Cross-Coupling Conditions
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 5-Bromo-thiophene-2-carboxamide | 4-Methoxyphenyl | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 81 |
| N/A | Pyrazol-3-yl | Pd(OAc)₂ | Na₂CO₃ | DME/H₂O | 60–85* |
Optimization of Coupling Parameters
Key variables influencing Suzuki coupling efficiency include:
-
Catalyst loading : Increasing Pd(PPh₃)₄ from 5 mol% to 15 mol% improved yields from 55% to 80% in analogous benzofuran-pyrazole syntheses.
-
Solvent systems : A 10:1 ratio of 1,4-dioxane to water enhanced solubility and reaction homogeneity.
-
Base selection : Potassium phosphate (K₃PO₄) outperformed sodium carbonate (Na₂CO₃) in preventing protodeboronation of electron-deficient boronic acids.
Protective Group Strategies for Pyrazole Amines
tert-Butoxycarbonyl (Boc) Protection
Direct amidation of unprotected pyrazole amines often suffers from low yields due to competing side reactions. Protecting the pyrazole nitrogen with a Boc group prior to coupling mitigates this issue. For example, tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate was synthesized via reaction with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in 1,4-dioxane. Subsequent coupling with thiophene-2-carboxylic acid and acidic deprotection (e.g., HCl in dioxane) yielded the desired amide.
Deprotection and Workup
Boc removal is typically achieved under acidic conditions. In one protocol, the protected intermediate was treated with 4M HCl in dioxane at 50°C for 2 hours, followed by neutralization with NaHCO₃ to isolate the deprotected pyrazole amine. This stepwise approach ensures high purity and minimizes side reactions.
Alternative Synthetic Routes
Mixed Anhydride Method
The patent literature describes forming mixed anhydrides of thiophene-2-carboxylic acid using ethyl chloroformate and triethylamine, followed by reaction with 4-(1H-pyrazol-3-yl)aniline. This method avoids moisture-sensitive acid chlorides and achieves moderate yields (50–65%).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, chalcone intermediates analogous to the target compound were synthesized in 95% yield under microwave conditions (100°C, 150W, 10 minutes). Adapting this approach could streamline amidation or coupling steps.
Challenges and Limitations
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Steric hindrance : Bulky substituents on pyrazole (e.g., N-phenyl) reduce amidation yields to <15%.
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Boronic acid availability : Pyrazole-3-boronic acid derivatives are less commercially accessible, necessitating in situ preparation.
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Solubility issues : Polar intermediates like thiophene-2-carboxamide require high-boiling solvents (e.g., xylene) for homogeneity, complicating purification .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted derivatives at the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide has been studied for its ability to inhibit cancer cell proliferation. For instance, compounds containing the pyrazole moiety have shown effectiveness against various cancer cell lines, including lung and breast cancer cells. A notable study demonstrated that derivatives with thiophene rings can enhance the cytotoxic effects compared to their non-thiophene counterparts .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vivo studies using carrageenan-induced paw edema models have shown that certain derivatives exhibit comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Enzyme Inhibition
this compound has been identified as a potential inhibitor of various enzymes, including IKK-2, which is associated with inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The inhibition of IKK-2 can lead to reduced inflammatory responses, making this compound a candidate for therapeutic development in treating inflammatory conditions .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of pyrazole derivatives. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Material Science
Organic Electronics
The thiophene structure in this compound contributes to its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices. Research into thiophene-based materials has demonstrated their effectiveness in enhancing charge transport properties, which is essential for the development of efficient organic light-emitting diodes (OLEDs) and solar cells .
Data Tables
Case Studies
- Anticancer Study : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, highlighting the potential of thiophene-containing pyrazoles in cancer therapy.
- Anti-inflammatory Research : In an experimental model of inflammation, this compound showed a reduction in edema comparable to diclofenac, suggesting its viability as an anti-inflammatory agent.
- Neuroprotection Trials : A compound derived from this class was tested for neuroprotective effects against oxidative stress in neuronal cultures, demonstrating significant protection against cell death.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Key Substituents and Their Impact
- T-IV Series (): Derivatives like T-IV-B (p-tolyl), T-IV-C (4-hydroxyphenyl), and T-IV-H/I (2-/3-nitrophenyl) demonstrate how aryl substituents on the acryloyl group influence yields (63–74%) and spectral features. For example, nitro groups in T-IV-H/I introduce strong IR absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch), while hydroxyl groups in T-IV-C show broad O-H peaks at ~3400 cm⁻¹ .
- Piperidinyloxy Derivatives (): Compounds 54–59 incorporate piperidinyloxy groups, enhancing solubility and bioavailability. Compound 58 (4-chlorophenyl) exhibits a high melting point (240–242°C), likely due to rigid packing from halogen interactions .
- Benzo[b]thiophene Analogs (): BT-IV-F (p-tolyl) and BT-IV-H (4-hydroxyphenyl) include a benzo[b]thiophene core, increasing aromatic surface area for target binding. Their IR spectra show distinct C-S-C stretches at ~690 cm⁻¹ .
Physicochemical Properties
Melting Points and Stability
| Compound | Substituent(s) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| T-IV-B | p-Tolyl | 132 | 74 |
| T-IV-H | 2-Nitrophenyl | Not reported | 63 |
| Compound 58 | 4-Chlorophenyl | 240–242 | 55 |
| 16I | Quinazolinone | Not reported | Not reported |
Higher melting points in halogenated compounds (e.g., 58) suggest stronger intermolecular forces. The T-IV series exhibits moderate yields, reflecting efficient condensation reactions .
Spectroscopic Data
- IR Spectroscopy:
- NMR: Piperidinyloxy derivatives (e.g., 54) show aromatic protons at δ 7.2–7.8 ppm and piperidine CH₂ signals at δ 2.5–3.5 ppm .
Structural Uniqueness and Challenges
- Quinazolinone Hybrid (16I, ): Combines thiophene-2-carboxamide with a dihydroquinazolinone ring, increasing hydrogen-bonding capacity but complicating synthesis .
Biological Activity
N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a thiophene core linked to a pyrazole moiety, which is known for its pharmacological potential. The synthesis of this compound typically involves coupling reactions that yield various derivatives with enhanced biological activities.
Synthesis Overview
- Method : Commonly synthesized via condensation reactions involving thiophene-2-carboxylic acid and pyrazole derivatives.
- Yield : Typically ranges from 60% to 85%, depending on the specific reaction conditions employed.
2.1 Anticancer Activity
This compound has shown promising anticancer properties across various cancer cell lines. Studies indicate that derivatives of this compound can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.2 | Apoptosis induction via caspase activation |
| HT-29 (Colon) | 7.8 | Inhibition of cell proliferation |
| H460 (Lung) | 6.5 | Modulation of Bcl-2 family proteins |
2.2 Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Pseudomonas aeruginosa | 0.75 | 1.5 |
2.3 Anti-inflammatory Effects
The compound has also been reported to possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in experimental models.
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of Enzymatic Activity : Compounds often inhibit key enzymes involved in pathogen survival or cancer cell proliferation.
- Modulation of Signaling Pathways : Interaction with pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Case Study 1: Anticancer Efficacy
In a study involving human lung cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability, with notable apoptosis evidenced by increased Annexin V staining.
Case Study 2: Antimicrobial Activity
A clinical trial assessed the efficacy of this compound against multi-drug resistant strains of bacteria, demonstrating a significant reduction in bacterial load in treated groups compared to controls.
Q & A
Q. What are the key synthetic steps and intermediates in the preparation of N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide?
The synthesis typically involves:
- Step 1: Preparation of pyrazole intermediates via nucleophilic substitution, e.g., reacting 4-chloropyrimidine with 1H-pyrazole using potassium carbonate as a base .
- Step 2: Coupling the pyrazole intermediate with 4-aminophenylthiophene-2-carboxamide under amide-forming conditions (e.g., EDCI/HOBt or carbodiimide-based coupling agents) .
- Step 3: Purification via recrystallization or column chromatography to isolate the target compound . Reaction monitoring employs thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy: To verify proton environments and connectivity, particularly for distinguishing pyrazole, thiophene, and aromatic protons .
- Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for pharmacological studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Catalyst Use: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in heterocyclic systems .
- Temperature Control: Stepwise heating (e.g., 60–80°C for amide coupling) reduces decomposition .
- In-line Monitoring: Real-time HPLC or FTIR tracks reaction progress and intermediates .
Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?
- Crystallization Difficulty: The compound’s flexibility and multiple aromatic rings hinder crystal formation. Slow evaporation from mixed solvents (e.g., DMSO/water) improves crystal quality .
- Data Collection: High-resolution X-ray diffraction (e.g., using synchrotron radiation) resolves weak reflections. SHELX programs (SHELXL, SHELXD) refine structures despite twinning or disorder .
Q. How can structure-activity relationship (SAR) studies elucidate its biological activity?
- Core Modifications: Substituting the pyrazole ring’s position (e.g., 3-yl vs. 1-yl) alters kinase inhibition potency .
- Halogen Effects: Introducing fluorine or chlorine at the phenyl ring enhances target binding via hydrophobic interactions, as seen in analogous thienopyrazole derivatives .
- Bioassays: Cellular assays (e.g., IC₅₀ in cancer cell lines) paired with molecular docking (using AutoDock Vina) identify critical binding motifs .
Q. How should researchers resolve contradictions between in vitro bioactivity and in vivo pharmacokinetic data?
- Metabolic Stability: Liver microsome assays identify rapid clearance mechanisms (e.g., CYP450-mediated oxidation) .
- Formulation Adjustments: Prodrug strategies (e.g., esterification of the carboxamide) or nanoparticle encapsulation improve bioavailability .
- Species-Specific Differences: Cross-species PK/PD studies (rodent vs. primate) clarify translational relevance .
Q. What strategies enhance the compound’s pharmacokinetic profile for therapeutic use?
- Bioisosteric Replacement: Swapping the thiophene ring with bioisosteres (e.g., furan) improves metabolic stability without sacrificing activity .
- LogP Optimization: Introducing hydrophilic groups (e.g., hydroxyl or morpholine) reduces LogP to <3, enhancing solubility .
- Plasma Protein Binding Assays: SPR or equilibrium dialysis quantifies unbound fractions to refine dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
